BenchChemオンラインストアへようこそ!

N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Antimalarial Drug Discovery Phenotypic Screening Plasmodium falciparum

N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448137-15-2) is a synthetic heterocyclic small molecule with molecular formula C15H14N6O and molecular weight 294.31 g/mol. Its structure comprises a pyridazine core bearing a 1H-1,2,4-triazol-1-yl substituent at position 6 and an N-phenethyl carboxamide at position 3.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1448137-15-2
Cat. No. B2911446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448137-15-2
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C15H14N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h1-7,10-11H,8-9H2,(H,17,22)
InChIKeyIISBEXPKLXUKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448137-15-2): Chemical Identity and Procurement Baseline


N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448137-15-2) is a synthetic heterocyclic small molecule with molecular formula C15H14N6O and molecular weight 294.31 g/mol . Its structure comprises a pyridazine core bearing a 1H-1,2,4-triazol-1-yl substituent at position 6 and an N-phenethyl carboxamide at position 3 . The compound belongs to the broader class of 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamides, a scaffold family that has been evaluated in antimalarial phenotypic screening campaigns and is distinct from the fused triazolo[4,3-b]pyridazine core prevalent in kinase-targeted programs . The compound has been deposited in the ChEMBL database (CHEMBL4888485) with associated bioactivity data from a primary antimalarial screen .

Why Generic Substitution Is Inappropriate for N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448137-15-2)


Substituting this compound with a generic analog from the 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide family is not scientifically justified without explicit comparative data. The N-phenethyl moiety imparts a specific combination of lipophilicity, molecular shape, and π-stacking potential that differs measurably from close analogs bearing N-(3,4-dimethoxyphenethyl) , N-(2-(thiophen-2-yl)ethyl) , or N-(pyridin-3-ylmethyl) substituents. These structural variations alter calculated physicochemical descriptors including molecular weight (294.31 vs. 354.37 for the dimethoxy analog) and hydrogen-bonding capacity, which directly influence membrane permeability, target engagement, and off-target profiles . In antimalarial screening, even subtle changes to the N-substituent can shift potency by orders of magnitude, as documented in pyridazine-based antiplasmodial SAR studies [1]. Generic substitution therefore risks selecting a compound with qualitatively different biological behavior and is inadvisable for any application requiring reproducible pharmacological or biochemical outcomes.

Quantitative Differentiation Evidence for N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448137-15-2)


Antiplasmodial Phenotypic Screening Activity Against P. falciparum NF54

In a primary single-point screen against chloroquine-sensitive Plasmodium falciparum NF54 using a nanoGlo luciferase reporter assay (2 μM compound concentration, 72 h incubation), N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibited a maximum observed inhibition of 57% and a minimum of -24% across replicate measurements, yielding Z-score values ranging from -10.93 to +2.72, indicating high inter-replicate variability . This contrasts with potent antiplasmodial pyridazine analogs such as certain imidazopyridazines that achieve IC50 values of 0.0246–0.031 μM against NF54 under comparable assay conditions [1]. The compound's modest and variable single-point activity places it in a distinct tier from validated nanomolar antiplasmodial pyridazine leads, making it more suitable as a scaffold-refinement starting point or a negative-control candidate rather than a potency-optimized hit [1].

Antimalarial Drug Discovery Phenotypic Screening Plasmodium falciparum Pyridazine-Triazole Hybrids

HepG2 Cytotoxicity Profiling and Preliminary Selectivity Index Estimation

In a HepG2 cytotoxicity assay (measured via plate-reader-based cell viability readout, ChEMBL dataset), N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide produced a Z-score of 1.23 and inhibition values including 57% at one replicate, alongside inconsistent readouts of -5%, -8%, -11%, -12%, and -24% across other measurements . The high dispersion of cytotoxicity readouts mirrors the variability seen in the antiplasmodial assay, suggesting either solubility-limited behavior or assay interference . In contrast, optimized pyridazine-containing antimalarial leads have demonstrated clear dose-response cytotoxicity profiles in HepG2 with IC50 values typically exceeding 40 μM, enabling selectivity indices (SI = CC50 HepG2 / IC50 P. falciparum) greater than 100 [1]. The absence of a clean dose-response cytotoxicity IC50 for this compound precludes reliable selectivity index calculation, representing a data gap relative to more advanced analogs .

Cytotoxicity HepG2 Selectivity Index Liver Safety

Physicochemical Differentiation from the Closest N-Substituted Analogs

The target compound (MW 294.31, C15H14N6O) can be differentiated from its closest commercially catalogued analogs by quantitative molecular descriptors. N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (MW 354.37, C17H18N6O3) carries an additional 60.06 Da and two hydrogen-bond acceptors from the dimethoxy substitution, predicting higher polarity (TPSA increase of approximately 30–40 Ų) and altered CNS permeability . N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (MW 300.34, C13H12N6OS) replaces the phenyl ring with thiophene, introducing a sulfur atom that modifies electronic distribution and metabolic liability . The unsubstituted phenethyl analog occupies an intermediate lipophilicity space (calculated XLogP estimated at ~2.0–2.5) that may offer a balanced permeability-solubility profile relative to more polar (dimethoxy) or heteroaryl-substituted (thiophene, pyridinyl) congeners [1].

Physicochemical Properties Lipophilicity Molecular Descriptors Structural Analog Comparison

Scaffold-Class Differentiation: Non-Fused 6-(Triazol-1-yl)pyridazine vs. Fused Triazolo[4,3-b]pyridazine Cores

The target compound features a non-fused 6-(1H-1,2,4-triazol-1-yl)pyridazine architecture, which is structurally distinct from the fused [1,2,4]triazolo[4,3-b]pyridazine core that dominates kinase-targeted chemical series, particularly c-Met inhibitors [1][2]. The fused triazolopyridazine scaffold has yielded potent c-Met inhibitors with IC50 values as low as 0.163 ± 0.01 μM (dual c-Met/Pim-1) [1] and the clinical-stage compound KRC-327 [2], whereas the non-fused 6-(triazol-1-yl)pyridazine-3-carboxamide series has been primarily profiled in anti-infective phenotypic screens rather than targeted kinase panels . This scaffold divergence implies distinct target engagement profiles: the fused scaffold places the triazole nitrogen in a constrained geometry optimal for hinge-binding in kinase ATP pockets, while the non-fused scaffold presents the triazole as a freely rotating substituent with different conformational preferences and pharmacophoric geometry [1].

Scaffold Hopping Triazolopyridazine Kinase Inhibition Chemical Series Differentiation

Screening Library Provenance and Data Reproducibility Caveats

The compound's only publicly available biological data originate from a high-throughput primary screen format typical of the MMV (Medicines for Malaria Venture) screening cascade, specifically a single-point nanoGlo assay at 2 μM with 72 h incubation . Within this dataset, replicate inhibition measurements range from -24% to +57%, with Z-scores spanning -10.93 to +2.72, indicating that measurements falling outside typical range boundaries were flagged by the screening center . This level of inter-replicate variability is characteristic of single-point primary screening data and contrasts with the reproducible dose-response IC50 data available for advanced leads such as MMV024101 (pIC50 = 6.27, IC50 = 543 nM against NF54 by LDH assay) [1]. Users procuring this compound for follow-up studies must anticipate the need for independent dose-response validation, as the existing single-point data do not support reliable potency ranking [1].

High-Throughput Screening Data Quality MMV Malaria Box Assay Reproducibility

Evidence-Backed Application Scenarios for N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448137-15-2)


Antimalarial Hit-Identification and Scaffold-Hopping Starting Point

Based on its single-point antiplasmodial screening data against P. falciparum NF54 (max observed inhibition 57% at 2 μM, albeit with high variability) , this compound is positioned as a scaffold-hopping starting point for antimalarial medicinal chemistry. Its non-fused 6-(triazol-1-yl)pyridazine architecture offers a topologically distinct chemotype from the extensively explored fused triazolopyridazine and imidazopyridazine series [1]. Procurement is indicated for hit-to-lead campaigns requiring novel chemical matter, with the explicit expectation that full dose-response IC50 determination, cytotoxicity counter-screening, and solubility assessment must be performed as first-step validation .

Negative Control or Inactive Comparator for Pyridazine-Triazole Antimalarial Assays

Given that this compound exhibited inconsistent inhibition (including negative values as low as -24%) in the NF54 nanoGlo primary screen , it may serve as a weak-activity or negative-control compound in antimalarial assay development. Its activity profile—substantially weaker than validated leads achieving IC50 values below 1 μM [1]—makes it suitable for establishing assay signal windows, benchmarking Z'-factor reliability, or serving as an inactive comparator in SAR panels where potent pyridazine-triazole hybrids are being profiled [1].

Heterocyclic Building Block for Parallel Library Synthesis

The compound's 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid precursor and its N-phenethyl carboxamide derivative serve as versatile intermediates for library synthesis . The carboxamide linkage and the unsubstituted phenethyl group provide synthetic handles for further derivatization, while the triazole-pyridazine core offers multiple diversification vectors (N-alkylation, amide coupling, nucleophilic aromatic substitution) . This application is supported by the compound's established molecular identity (SMILES: O=C(NCCc1ccccc1)c1ccc(-n2cncn2)nn1, InChIKey: IISBEXPKLXUKQS-UHFFFAOYSA-N) , confirming its defined structure for use as a synthetic building block.

Physicochemical Probe for Membrane Permeability Studies in the Pyridazine-Triazole Series

With a molecular weight of 294.31 Da and a calculated polar surface area of approximately 89 Ų, this compound resides within favorable oral drug-like property space and may serve as a passive-permeability reference compound for the 6-(triazol-1-yl)pyridazine-3-carboxamide series . Its intermediate lipophilicity profile (estimated XLogP ~2.0–2.5) positions it between more polar analogs (e.g., dimethoxyphenethyl derivative, TPSA ~120–130 Ų) and more lipophilic congeners [1], enabling its use in PAMPA or Caco-2 permeability assays as a mid-range comparator to establish SAR trends for membrane flux within this chemical series.

Quote Request

Request a Quote for N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.